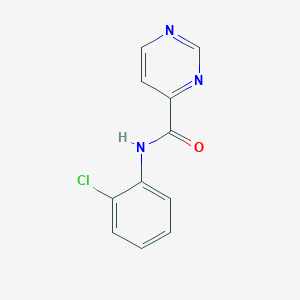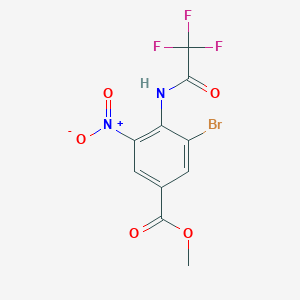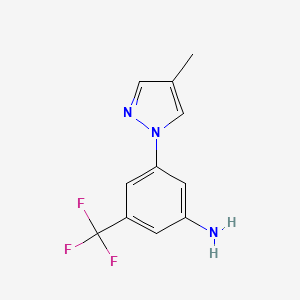
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE is a compound that features both a pyrazole ring and a trifluoromethyl group attached to an aniline structure. This combination of functional groups makes it a compound of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents under radical conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The aniline group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)BENZENE: Similar structure but lacks the aniline group.
3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)PHENOL: Contains a hydroxyl group instead of an aniline group.
Uniqueness
The presence of both the pyrazole ring and the trifluoromethyl group in 3-(4-METHYLPYRAZOL-1-YL)-5-(TRIFLUOROMETHYL)ANILINE makes it unique compared to other similar compounds. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10F3N3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
3-(4-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H10F3N3/c1-7-5-16-17(6-7)10-3-8(11(12,13)14)2-9(15)4-10/h2-6H,15H2,1H3 |
InChI Key |
LCAPMONRBSQSKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=CC(=C2)N)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
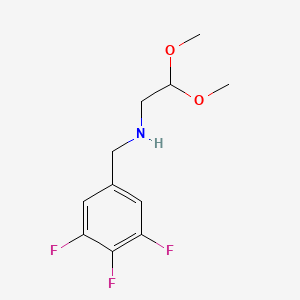

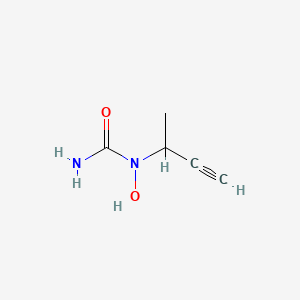
![Benzyl [2-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B8629993.png)
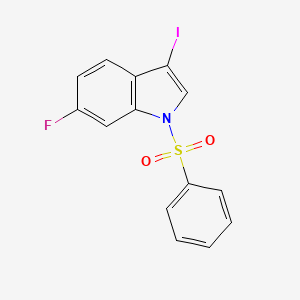

![N-[(4-tert-Butylcyclohexyl)methyl]-3,4-difluoroaniline](/img/structure/B8630021.png)
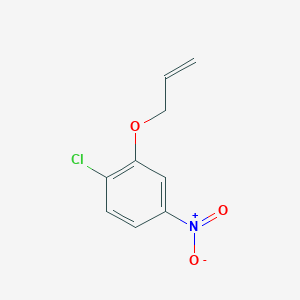

![4-[2-(1-Ethoxyethoxy)ethoxy]-3,5-dimethoxybenzaldehyde](/img/structure/B8630034.png)


